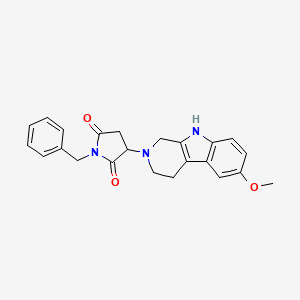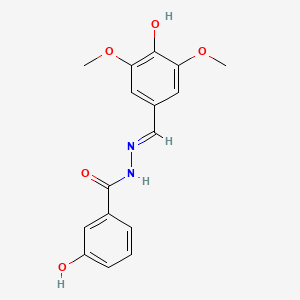
6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone, also known as HMTM, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. In
作用机制
The mechanism of action of 6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone is not fully understood, but studies have suggested that it may exert its anticancer and anti-inflammatory effects through multiple pathways. 6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activation of NF-κB, a key regulator of inflammation.
Biochemical and Physiological Effects:
6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone has been shown to have a low toxicity profile and is well-tolerated by cells and animals in preclinical studies. In addition to its anticancer and anti-inflammatory effects, 6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone has been shown to possess antioxidant properties and may have a role in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the major advantages of 6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone is its high potency against cancer cells and its low toxicity profile. This makes it an attractive candidate for further development as a cancer therapeutic. However, one limitation of 6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone. One area of interest is the development of 6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of 6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone and its potential therapeutic applications in other diseases beyond cancer and inflammation. Finally, clinical trials are needed to evaluate the safety and efficacy of 6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone in humans.
In conclusion, 6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone is a promising compound with potential therapeutic applications in cancer and inflammation. Further research is needed to fully understand its mechanism of action and to develop analogs with improved pharmacokinetic properties.
合成方法
The synthesis of 6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone involves the reaction of 2-methoxybenzaldehyde with methylthioacetamide to form 2-(methylthio)-3-(2-methoxyphenyl)acrylamide, which is then cyclized with hydroxylamine to produce 6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone. This method has been optimized to yield high purity and yield of 6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone.
科学研究应用
6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that 6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 6-hydroxy-3-(2-methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
6-hydroxy-3-(2-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-9-6-4-3-5-8(9)14-11(16)7-10(15)13-12(14)18-2/h3-7,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPVDWCLMQAXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C=C(N=C2SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B6114400.png)
![N'-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]acetohydrazide](/img/structure/B6114407.png)
![ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B6114448.png)
![1-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol](/img/structure/B6114456.png)

![1-(4-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B6114465.png)
![2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6114477.png)


![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B6114502.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6114507.png)

![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine](/img/structure/B6114520.png)
![3-chloro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B6114526.png)